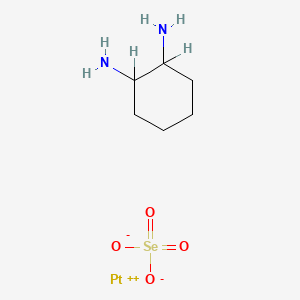
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(selenato(2-)-kappaO,kappaO')-, (SP-4-2(trans))-
描述
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is a complex platinum compound. This compound is notable for its unique coordination chemistry, where platinum is coordinated with 1,2-cyclohexanediammine and selenato ligands. The compound’s structure and properties make it of interest in various fields, including chemistry, biology, and medicine.
属性
CAS 编号 |
187682-71-9 |
|---|---|
分子式 |
C6H14N2O4PtSe |
分子量 |
452.24 g/mol |
IUPAC 名称 |
cyclohexane-1,2-diamine;platinum(2+);selenate |
InChI |
InChI=1S/C6H14N2.H2O4Se.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI 键 |
VHMCGZCBMVJPPE-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(C(C1)N)N.[O-][Se](=O)(=O)[O-].[Pt+2] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- typically involves the reaction of a platinum precursor with 1,2-cyclohexanediammine and selenato ligands under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in significant quantities, ensuring high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the selenato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., chloride ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum compounds with higher oxidation states, while substitution reactions may produce new platinum complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its behavior in various chemical reactions and its potential as a catalyst in organic synthesis.
Biology
In biology, the compound’s interactions with biomolecules are of interest. Studies focus on its binding to proteins and nucleic acids, which can provide insights into its potential biological activities.
Medicine
In medicine, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is explored for its potential as an anticancer agent. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Industry
In industry, the compound’s properties are utilized in various applications, such as in the development of new materials and catalysts for chemical processes.
作用机制
The mechanism of action of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s interactions with proteins can also affect various cellular pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(selenato(2-)-kappaO,kappaO’)-, (SP-4-2(trans))- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Its selenato ligands differentiate it from other platinum compounds, potentially offering unique reactivity and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


